4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with diethyl groups at positions 4 and 6, and a piperidin-4-yl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Substitution Reactions: The diethyl groups are introduced at positions 4 and 6 through alkylation reactions using ethyl halides under basic conditions.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidin-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the diethyl groups.
4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: Similar structure with a piperazine ring instead of a piperidine ring.
Uniqueness
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is unique due to the presence of both diethyl groups and the piperidin-4-yl group, which can confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
2445792-70-9 |
---|---|
Molecular Formula |
C13H22ClN3 |
Molecular Weight |
255.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.